4-Bromo-3-chloro-5-methylaniline
Overview
Description
4-Bromo-3-chloro-5-methylaniline is a chemical compound with the molecular formula C7H7BrClN . It has a molecular weight of 220.5 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H7BrClN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 220.5 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : 4-Bromo-3-chloro-5-methylaniline is synthesized from 4-bromo-2-nitrotoluene through reduction, diazotization, and Sandmeyer reaction, with an overall yield of 68% (Xue Xu, 2006).
- Application in Organic Synthesis : It is used in the synthesis of various organic compounds. For example, it reacts with 4-chlorobutyryl chloride/TEA, followed by treatment with KOt-Bu, yielding 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (D. Ennis et al., 1999).
Chemical Analysis and Structural Studies
- Vibrational Spectral Analysis : Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds, like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, have been studied to understand their vibrational modes and structural characteristics (V. Arjunan, S. Mohan, 2008).
Applications in Synthesis of Novel Compounds
- Synthesis of Novel Oxime Derivatives : It's used in the synthesis of novel compounds, such as in the reaction with ω-chloro- isonitrosoacetophenone leading to new oxime derivatives with potential antioxidant activities (Saim Topçu et al., 2021).
- Palladium-Catalyzed Synthesis : It's involved in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions, which have significant non-linear optical properties (Komal Rizwan et al., 2021).
Safety and Hazards
This compound is classified as having acute toxicity, both oral and dermal, and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective equipment .
Properties
IUPAC Name |
4-bromo-3-chloro-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCLNHDXIKGVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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